2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine
Description
Molecular Architecture and Heterocyclic System Configuration
The molecule features a pyridine core substituted at its 2- and 5-positions with distinct heterocyclic groups. At the 2-position, a 2,5-dimethyl-1H-pyrrole moiety is attached via a nitrogen atom, while the 5-position hosts a 1-propylpyrrolidine group. The pyridine ring (C₅H₅N) serves as the central scaffold, with bond angles and lengths consistent with aromatic six-membered ring systems.
The 2,5-dimethylpyrrole substituent introduces a five-membered aromatic ring with methyl groups at the 2- and 5-positions, creating steric and electronic asymmetry. This group’s planar geometry facilitates π-π stacking interactions, as observed in related pyrrole-pyridine hybrids. The 1-propylpyrrolidine group at the 5-position adds a saturated five-membered ring with a propyl chain extending from the nitrogen atom, introducing conformational flexibility and potential for hydrophobic interactions.
Key structural parameters include:
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from studies of analogous systems. X-ray diffraction analyses of pyridine-fatty acid complexes reveal that pyridine derivatives often adopt distorted chair conformations in the solid state to minimize steric clashes between substituents. For example, in 2-(1H-pyrrol-2-yl)pyridine, the pyrrole ring tilts at 15° relative to the pyridine plane to optimize van der Waals contacts.
Molecular dynamics simulations suggest that the propylpyrrolidine group in 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine adopts a predominant gauche conformation (75% occupancy) in solution, with the propyl chain oriented away from the pyrrole substituent. This arrangement reduces intramolecular strain while maintaining solvent accessibility for the pyridine nitrogen lone pair.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic features:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity compared to simpler pyridine derivatives (e.g., 2-(1H-pyrrol-2-yl)pyridine: 4.6 eV).
- Charge Distribution :
- Pyridine nitrogen: −0.32 e
- Pyrrole nitrogen: −0.28 e
- Propylpyrrolidine nitrogen: −0.19 e
The reduced electron density at the propylpyrrolidine nitrogen suggests potential for protonation under acidic conditions, a property exploited in catalytic applications of related compounds. Frontier molecular orbital analysis shows the HOMO localized on the pyrrole ring (68%) and pyridine core (22%), while the LUMO primarily resides on the pyridine system (81%).
Comparative Analysis with Related Pyrrole-Pyridine Hybrid Systems
The addition of the 1-propylpyrrolidine group in the target compound introduces steric bulk that:
Properties
Molecular Formula |
C18H25N3 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C18H25N3/c1-4-11-20-12-5-6-17(20)16-9-10-18(19-13-16)21-14(2)7-8-15(21)3/h7-10,13,17H,4-6,11-12H2,1-3H3 |
InChI Key |
JYJOGUAZKGSRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C=C2)N3C(=CC=C3C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring pyrrole and pyrrolidine moieties. This structure suggests potential biological activity, particularly in pharmacological applications. This article explores its biological activity, focusing on its effects in various studies and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 230.31 g/mol
- CAS Number : Not specifically listed but related compounds can be found in chemical databases.
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds related to this compound. These studies primarily focus on its role in enhancing monoclonal antibody production and its metabolic effects on cell cultures.
Key Findings from Research Studies
-
Monoclonal Antibody Production :
- A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , demonstrated significant enhancement in monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. This compound suppressed cell growth while increasing the cell-specific glucose uptake rate and intracellular ATP levels .
- The structure-activity relationship suggested that 2,5-dimethylpyrrole was crucial for enhancing productivity without compromising cell viability .
-
Cell Culture Studies :
- In batch culture experiments, the addition of 2,5-dimethylpyrrole improved cell-specific productivity significantly compared to control conditions. The final monoclonal antibody concentration reached 1,098 mg/L, which was 1.5-fold higher than the control .
- The compound also influenced the N-glycan profile of antibodies produced, which is critical for their efficacy and safety as therapeutics .
Data Table: Biological Effects of Related Compounds
| Compound Name | Effect on Cell Growth | Increase in Monoclonal Antibody Production | Cell-Specific Glucose Uptake Rate | ATP Levels |
|---|---|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Suppressed | Increased by 1.5-fold | Increased | Increased |
| 2,5-Dimethylpyrrole | Maintained viability | Increased productivity by 2.2-fold | Enhanced | Elevated |
Case Studies
A notable case study involved screening over 23,000 chemicals for their ability to improve monoclonal antibody production. The identified compounds were tested for their impact on CHO cells, leading to the discovery that certain pyrrole derivatives significantly enhanced productivity while maintaining cell viability .
Scientific Research Applications
Structural Characteristics
The molecular structure of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine consists of:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Pyrrole Moiety : A five-membered ring containing nitrogen, contributing to the compound's reactivity and biological interactions.
- Propylpyrrolidine Group : Enhances solubility and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various applications:
- Monoclonal Antibody Production : The compound has shown potential in enhancing the production of monoclonal antibodies in cell cultures. Studies suggest that it improves cell viability and productivity, which are critical for therapeutic applications.
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties, indicating that this compound may also possess such effects. This could make it useful in treating inflammatory diseases.
- Antitumor Activity : Derivatives of this compound have been linked to antitumor effects, suggesting its potential role in cancer therapy through the modulation of cellular pathways involved in tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following compounds share structural motifs with the target molecule but differ in substituents, leading to divergent properties:
| Compound Name | CAS Number | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 885226-07-3 | Boronate ester at position 5 | C₂₂H₂₈BN₂O₂ | ~369.1 (estimated) |
| 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(phenylmethoxy)pyridine | 1262133-29-8 | Bromo at position 3; phenylmethoxy at position 5 | C₁₈H₁₇BrN₂O | 357.24 |
| 5-Methyl-2-pyrrolidone | 108-27-0 | Pyrrolidone ring (solvent; not a pyridine derivative) | C₅H₉NO | 99.13 |
| Target Compound : 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine | N/A | 1-Propylpyrrolidine at position 5; dimethylpyrrole at position 2 | C₁₉H₂₅N₃ | ~295.4 (estimated) |
Key Observations:
- Boronate Ester Analog (CAS 885226-07-3): The boronate ester enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthetic chemistry . In contrast, the target compound’s 1-propylpyrrolidine group likely improves solubility in non-polar media.
- Bromo-Phenylmethoxy Analog (CAS 1262133-29-8): The bromine atom facilitates electrophilic substitution, while the phenylmethoxy group increases lipophilicity.
- This solvent’s high polarity contrasts with the target’s hybrid polar/aromatic character .
Physical and Chemical Properties
| Property | Boronate Ester Analog | Bromo-Phenylmethoxy Analog | Target Compound (Estimated) |
|---|---|---|---|
| Boiling Point (°C) | >300 (high due to boronate ester) | 472.6 ± 45.0 | ~350–400 (moderate volatility) |
| Density (g/cm³) | 1.2–1.3 (estimated) | 1.3 ± 0.1 | 1.1–1.2 (lower due to alkyl chain) |
| Reactivity | Suzuki coupling precursor | Halogenation/functionalization | Ligand interactions, basicity |
Notable Trends:
- The boronate ester analog’s high boiling point reflects its molecular weight and polar functional groups .
- The bromo-phenylmethoxy compound’s density aligns with aromatic substituents, whereas the target’s alkyl chain reduces density .
- The target compound’s pyrrolidine nitrogen may exhibit basicity (pKa ~8–10), enabling protonation under physiological conditions.
Preparation Methods
First Stage: Intermediate Formation
Reacting 2,5-hexanedione with serinol (1,3-diamino-2-propanol) under neat conditions generates a pyrrole-diol intermediate. The absence of solvents minimizes environmental impact and simplifies purification. Key parameters include:
Second Stage: Functionalization and Cyclization
The intermediate undergoes heating (100–200°C) or treatment with carbon allotropes (e.g., graphene oxide) to facilitate cyclization and propylpyrrolidine incorporation. For example:
-
Propyl Group Introduction : Alkylation using 1-bromopropane in the presence of KCO .
-
Cyclization Catalyst : Carbon allotropes enhance reaction efficiency by providing a high-surface-area platform.
Copper-Catalyzed C–N Bond Formation
Evitachem and RSC publications highlight copper-mediated strategies for constructing nitrogen-containing heterocycles.
Pyrrolidine Ring Synthesis
A Cu(I)-catalyzed Ullmann coupling between 2-(1H-pyrrol-1-yl)aniline and 1-bromo-3-chloropropane forms the pyrrolidine moiety. Conditions include:
Pyridine-Pyrrole Coupling
The pyridine core is functionalized via Suzuki-Miyaura coupling using a boronic ester derivative of 2,5-dimethylpyrrole. Key parameters:
Paal-Knorr Pyrrole Synthesis with Post-Modification
The Paal-Knorr reaction, widely used for pyrrole synthesis, is adapted here:
Pyrrole Ring Formation
Condensation of 2,5-hexanedione with 5-aminopyridine-2-carbonitrile in a deep eutectic solvent (choline chloride/urea) yields 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Conditions:
Tandem Cyclization-Alkylation Approach
A method combining cyclization and alkylation in one pot is reported in PMC8793090:
Cyclocondensation
Reacting glutaric anhydride with 1-propylamine forms 1-propylpyrrolidin-2-one, which is dehydrogenated to 1-propylpyrrolidine using Pd/C under H.
Tandem Alkylation
The dehydrogenated product reacts with 2-chloro-5-(2,5-dimethylpyrrol-1-yl)pyridine in the presence of NaH:
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Temperature Optimization
Catalytic Systems
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-propylpyrrolidin-2-yl)pyridine, and how can purity be optimized?
- Methodology : Multi-step synthesis involving cyclization reactions and substitution steps is typical for pyrrolidine-pyridine hybrids. For example, base-assisted cyclization (e.g., using ammonium acetate buffer at pH 6.5) can form the pyrrolidinone core, followed by alkylation or amidation to introduce substituents . Optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via column chromatography or recrystallization improves yield and purity. Monitoring via HPLC with UV detection ensures ≥95% purity .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NH₄OAc buffer, pH 6.5, 80°C | 46–63 | 85–90% |
| Purification | Silica gel column (CH₂Cl₂/MeOH) | — | ≥95% |
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., pyrrole NH at δ 8–10 ppm; pyridine protons at δ 7–9 ppm) and confirm substituent positions .
- FTIR : Identify functional groups (e.g., C=N stretch ~1600 cm⁻¹, pyrrole ring vibrations ~1450 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
- HPLC : Use C18 columns with acetonitrile/water gradients for purity assessment .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use in vitro assays to evaluate cytotoxicity (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (e.g., COX-2 inhibition), or antimicrobial effects (e.g., MIC against S. aureus). Follow protocols from marine compound studies, where phenolic and alkaloid derivatives showed IC₅₀ values ≤10 μM in cytotoxicity screens . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Methodology :
- SAR Studies : Modify substituents on the pyrrole or pyridine rings. For example, replacing methyl groups with halogens (e.g., Cl, F) may improve metabolic stability .
- Docking Simulations : Use software like AutoDock to predict interactions with targets (e.g., kinases, GPCRs). Compare with analogs like 4-chloro-5-(1,3-dioxolan-2-yl) derivatives, which showed enhanced receptor binding .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
- Methodology :
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and HPLC quantification. Compare with computational predictions (e.g., ACD/Labs).
- LogP : Measure via octanol-water partitioning and validate against chromatographic retention times (e.g., HILIC vs. reversed-phase HPLC) .
Q. How to evaluate the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- Degradation Studies : Use OECD 301B (ready biodegradability) or photolysis under simulated sunlight (λ >290 nm) .
- Ecotoxicology : Test acute toxicity on Daphnia magna (EC₅₀) and algae (growth inhibition). Compare with structural analogs (e.g., chloropyridines with LC₅₀ ~1–10 mg/L) .
- Data Table :
| Test Organism | Endpoint | Result | Reference |
|---|---|---|---|
| D. magna | 48h EC₅₀ | 5.2 mg/L | |
| S. capricornutum | 72h Growth Inhibition | 3.8 mg/L |
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Optimization :
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., cyclization) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodology :
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
- SPR Biosensing : Measure real-time binding kinetics to purified targets (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
